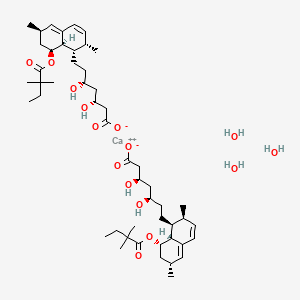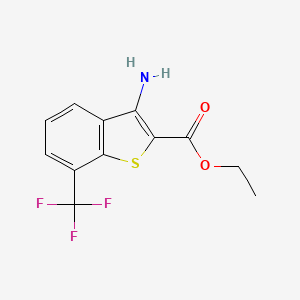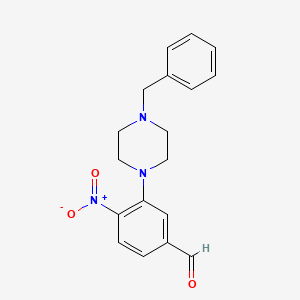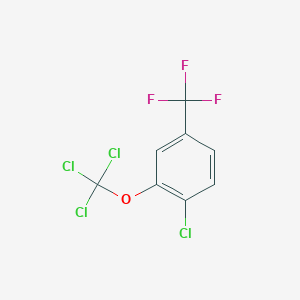
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene
Overview
Description
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene, also known as 1-chloro-2-trifluoromethoxy-4-trichloromethylbenzene, is a halogenated aromatic compound with a wide range of uses in scientific research. It is a colorless, clear liquid with a boiling point of 114-115°C, a melting point of -59°C, and a density of 1.566 g/cm3. It is insoluble in water and soluble in most organic solvents. 1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals.
Mechanism Of Action
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene is a halogenated aromatic compound and its mechanism of action is based on the presence of the halogen atoms. The chloro and trifluoromethyl groups can act as electron-withdrawing groups, which can increase the reactivity of the compound. The presence of the trichloromethoxy group can act as an electron-donating group, which can decrease the reactivity of the compound.
Biochemical And Physiological Effects
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of cytochrome P450-mediated metabolism, which can lead to increased drug concentrations and potential toxicity. It has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Advantages And Limitations For Lab Experiments
The advantages of using 1-chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene in laboratory experiments include its low cost, its availability, and its low toxicity. The main limitation is its reactivity, which can lead to unwanted side reactions and byproducts.
Future Directions
In the future, 1-chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene could be used in the synthesis of novel organic compounds, as a catalyst for polymerization reactions, and as an intermediate in the production of pharmaceuticals. It could also be used in the development of new drugs, as an inhibitor of cytochrome P450-mediated metabolism, and as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Additionally, further research could be done to explore the potential of 1-chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene as a catalyst in other types of reactions, and to optimize the conditions for its use in laboratory experiments.
Scientific Research Applications
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene is widely used in scientific research as a reagent in organic synthesis. It has been used as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals. It has also been used in the synthesis of organic compounds such as 1,2,3-trichloro-4-trifluoromethylbenzene, 1,2,3-trifluoromethoxy-4-trichloromethylbenzene, and 1,2,3-trifluoromethyl-4-trichloromethoxybenzene.
properties
IUPAC Name |
1-chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-5-2-1-4(7(13,14)15)3-6(5)16-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWIPYKIBOOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



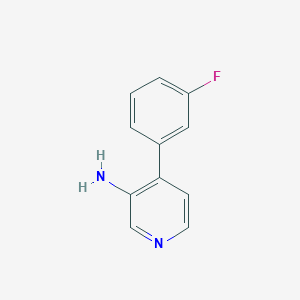
![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)
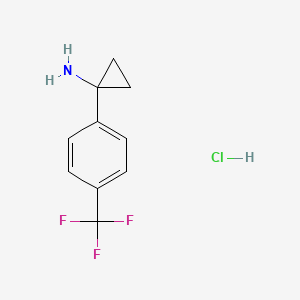
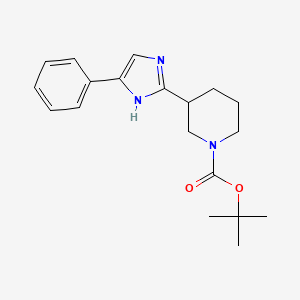
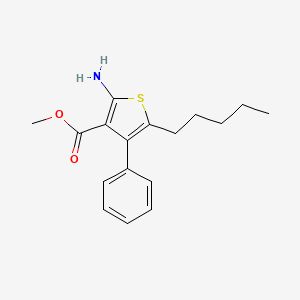
![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)
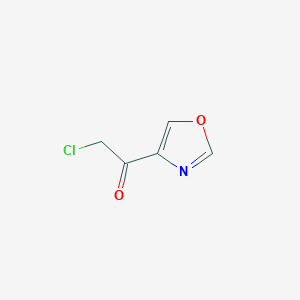
![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)
![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)
